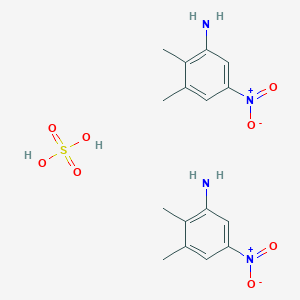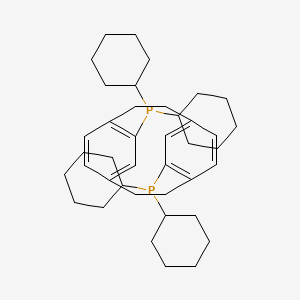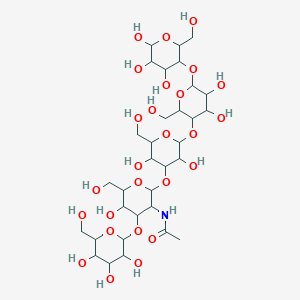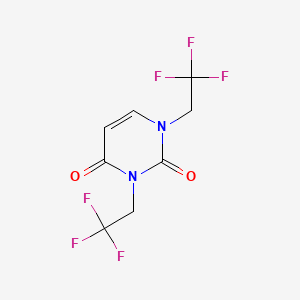
2,3-Dimethyl-5-nitroaniline hemisulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5-nitroaniline hemisulfate is a chemical compound with the molecular formula C16H22N4O8SThis compound is characterized by the presence of two methyl groups, a nitro group, and an aniline moiety, making it a versatile molecule for research and industrial purposes .
Métodos De Preparación
The synthesis of 2,3-Dimethyl-5-nitroaniline hemisulfate typically involves several steps, including nitration, sulfonation, and subsequent purification processes. The nitration of 2,3-dimethylaniline is carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to sulfonation using sulfuric acid to form the hemisulfate salt. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
2,3-Dimethyl-5-nitroaniline hemisulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro and carboxylic acid derivatives.
Reduction: Reduction reactions using reagents like sodium borohydride or catalytic hydrogenation can convert the nitro group to an amino group, resulting in the formation of 2,3-dimethyl-5-aminoaniline.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5-nitroaniline hemisulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-5-nitroaniline hemisulfate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed activities .
Comparación Con Compuestos Similares
2,3-Dimethyl-5-nitroaniline hemisulfate can be compared with other similar compounds, such as:
2,4-Dimethyl-6-nitroaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3,5-Dimethyl-4-nitroaniline:
2,3-Dimethyl-5-chloroaniline: A related compound where the nitro group is replaced by a chloro group, resulting in different chemical behavior and applications.
Propiedades
Fórmula molecular |
C16H22N4O8S |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-nitroaniline;sulfuric acid |
InChI |
InChI=1S/2C8H10N2O2.H2O4S/c2*1-5-3-7(10(11)12)4-8(9)6(5)2;1-5(2,3)4/h2*3-4H,9H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
NFNQVFSUSCAHDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)N)[N+](=O)[O-].CC1=CC(=CC(=C1C)N)[N+](=O)[O-].OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-Methoxy-N-(7-(1-phenoxyethyl)(1,2,4)triazolo[1,5-a]pyrimidin-2-yl)iminoformamide](/img/structure/B12513024.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B12513026.png)
![N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12513033.png)
![7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]heptanoic acid](/img/structure/B12513042.png)
![1H-Pyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12513043.png)
![N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12513047.png)




![3-(4-Chlorobenzyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12513093.png)

